1-(Bromomethyl)-4-ethylcyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(bromomethyl)-4-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H17BrO/c1-2-8-3-5-9(11,7-10)6-4-8/h8,11H,2-7H2,1H3 |
InChI Key |
IUUYZALYQAOHAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CBr)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromomethyl 4 Ethylcyclohexan 1 Ol
Strategies for Constructing the Substituted Cyclohexan-1-ol Core
The formation of the 4-ethylcyclohexan-1-ol core is the foundational stage in the synthesis of the target molecule. This process can be approached through various strategies, primarily involving the regioselective functionalization of a suitable precursor followed by the stereoselective introduction of the hydroxyl group.
Regioselective Functionalization of Ethylcyclohexane (B155913) Precursors
The regioselective introduction of a functional group at the C4 position of an ethylcyclohexane scaffold is a critical first step. Direct C-H functionalization of ethylcyclohexane is challenging due to the similar reactivity of the various C-H bonds. A more controlled and common approach involves the use of precursors that allow for directed functionalization.
One of the most reliable methods commences with an aromatic precursor, such as ethylbenzene. Friedel-Crafts acylation of ethylbenzene, for instance, can introduce an acetyl group, which can then be followed by reduction and subsequent transformation of the aromatic ring. A more direct route involves the hydrogenation of ethylphenol to afford 4-ethylcyclohexanol (B27859). However, controlling the stereochemistry of this reduction can be complex.
A prevalent strategy for achieving the 4-ethylcyclohexanone (B1329521) intermediate involves the oxidation of 4-ethylcyclohexanol. Various oxidation methods can be employed, including the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or milder, more modern methods like the Swern or Dess-Martin periodinane oxidation. The choice of oxidant is often dictated by the presence of other sensitive functional groups and the desired scale of the reaction.
| Precursor | Reagents and Conditions | Product | Key Aspect |
| Ethylbenzene | 1. Acylation (e.g., AcCl, AlCl3) 2. Reduction (e.g., Clemmensen or Wolff-Kishner) 3. Birch Reduction 4. Hydrolysis | 4-Ethylcyclohexenone | Controlled introduction of a carbonyl group. |
| p-Ethylphenol | H2, Catalyst (e.g., Rh/C) | 4-Ethylcyclohexanol | Direct hydrogenation, may yield a mixture of stereoisomers. |
| 4-Ethylcyclohexanol | PCC, CH2Cl2 | 4-Ethylcyclohexanone | Oxidation to the ketone, a key intermediate. |
Stereoselective Introduction of the Hydroxyl Group
With 4-ethylcyclohexanone as a key intermediate, the stereoselective introduction of the hydroxyl group can be achieved through its reduction. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent and the reaction conditions.
The reduction of 4-ethylcyclohexanone can yield both cis- and trans-4-ethylcyclohexanol. The trans isomer, where the hydroxyl and ethyl groups are on opposite faces of the ring, is generally the thermodynamically more stable product due to both groups being in equatorial positions in the chair conformation. The cis isomer, with one group axial and the other equatorial, is the less stable product.
The choice of reducing agent plays a pivotal role in the stereoselectivity of the reduction:
Hydride reagents with small steric profiles , such as sodium borohydride (B1222165) (NaBH₄), tend to favor axial attack on the carbonyl group. This leads to the formation of the equatorial alcohol, which in the case of 4-ethylcyclohexanone, results in the thermodynamically more stable trans isomer as the major product.
Bulky hydride reagents , such as lithium tri-sec-butylborohydride (L-Selectride®), exhibit a higher propensity for equatorial attack due to steric hindrance. This results in the formation of the axial alcohol, leading to the thermodynamically less stable cis isomer as the major product.
The diastereomeric ratio of the resulting 4-ethylcyclohexanol can be determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
| Reducing Agent | Predominant Attack | Major Product | Stereochemical Outcome |
| Sodium Borohydride (NaBH₄) | Axial | trans-4-Ethylcyclohexanol | Thermodynamically favored |
| L-Selectride® | Equatorial | cis-4-Ethylcyclohexanol | Kinetically favored |
Methodologies for Incorporating the Bromomethyl Moiety
The introduction of the bromomethyl group at the C1 position, adjacent to the newly formed hydroxyl group, requires careful consideration of the reactivity of the tertiary alcohol. This can be approached through direct bromination strategies or, more commonly, through functional group interconversions.
Direct Bromination Approaches at the Quaternary Carbon
Direct bromination at the quaternary carbon of a tertiary alcohol is a synthetically challenging transformation. The tertiary nature of the carbon atom and the presence of a neighboring hydroxyl group complicate standard bromination reactions. SN2 reactions are sterically hindered, and SN1 reactions can be prone to rearrangements and elimination side reactions.
Radical bromination presents a potential, though often unselective, pathway. While free radical bromination is highly selective for tertiary C-H bonds, its application to the direct conversion of a tertiary alcohol to a brominated product is not straightforward and can lead to a mixture of products.
More specialized reagents might be required for such a transformation, potentially involving the in situ activation of the hydroxyl group followed by nucleophilic attack by a bromide source. However, such direct methods are not well-documented for this specific substrate and would likely suffer from low yields and competing side reactions.
Functional Group Interconversions Leading to Bromomethyl Derivatives
A more reliable and controllable method for introducing the bromomethyl moiety involves a two-step sequence: the creation of a hydroxymethyl group at the C1 position, followed by its conversion to a bromomethyl group.
The initial step involves the addition of a hydroxymethyl anion equivalent to 4-ethylcyclohexanone. This can be achieved through various methods, including the use of formaldehyde (B43269) or a protected form of formaldehyde in a Grignard or organolithium reaction. A common approach is the use of a reagent like (isopropoxydimethylsilyl)methyl Grignard reagent, which upon reaction with the ketone and subsequent oxidative cleavage of the silicon-carbon bond, yields the 1-(hydroxymethyl)-4-ethylcyclohexan-1-ol diol.
Once the 1-(hydroxymethyl)-4-ethylcyclohexan-1-ol intermediate is obtained, the primary hydroxyl group can be selectively converted to a bromide. The tertiary hydroxyl group is significantly more sterically hindered and less reactive under these conditions. Several reagents are effective for this transformation:
Phosphorus tribromide (PBr₃): This is a classic and effective reagent for converting primary alcohols to alkyl bromides. The reaction proceeds via an SN2 mechanism, with the phosphorus reagent activating the hydroxyl group for displacement by bromide.
Appel Reaction: The use of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) provides a mild and efficient method for the bromination of primary alcohols. This reaction also proceeds with inversion of stereochemistry if the carbon is chiral, though in this case, the carbon bearing the hydroxymethyl group is not a stereocenter.
| Reagent | Reaction Type | Key Features |
| PBr₃ | SN2 | Common and effective for primary alcohols. |
| PPh₃ / CBr₄ (Appel Reaction) | SN2-type | Mild conditions, high yields. |
Stereocontrolled Approaches to the 1-(Bromomethyl)-4-ethylcyclohexan-1-ol Framework
Achieving a specific stereoisomer of this compound requires a synthetic strategy where stereocontrol is exerted at each relevant step. The relative stereochemistry of the final product is determined by the stereochemistry of the 4-ethylcyclohexanol core and the subsequent addition to the carbonyl group.
A potential stereocontrolled synthesis would begin with the stereoselective reduction of 4-ethylcyclohexanone to either the cis or trans isomer of 4-ethylcyclohexanol, as previously described. The resulting alcohol would then be oxidized to regenerate 4-ethylcyclohexanone, but now with a defined stereocenter at the 4-position if the starting material was enantiomerically pure.
The subsequent step, the addition of a hydroxymethyl equivalent to the ketone, can also be controlled to a degree. The diastereoselectivity of the addition of organometallic reagents to substituted cyclohexanones is influenced by the steric and electronic properties of both the ketone and the nucleophile. For instance, the addition of a Grignard reagent can proceed via either axial or equatorial attack, leading to different diastereomers. The presence of the ethyl group at the 4-position will influence the facial selectivity of this addition.
Finally, the conversion of the primary hydroxyl group of the resulting diol to the bromide using reagents like PBr₃ or via the Appel reaction is generally stereospecific and does not affect the existing stereocenters.
By carefully selecting the reagents and conditions for each of these steps, it is possible to control the stereochemical outcome and synthesize a specific diastereomer of this compound. The characterization of the final product's stereochemistry would rely on advanced analytical techniques, such as 2D NMR spectroscopy (e.g., NOESY) and X-ray crystallography.
| Step | Method | Stereochemical Consideration |
| 1. Reduction | NaBH₄ or L-Selectride® on 4-ethylcyclohexanone | Establishes the relative stereochemistry of the hydroxyl and ethyl groups (trans or cis). |
| 2. Oxidation | PCC, Swern, or Dess-Martin | Prepares the ketone for the next addition step. |
| 3. C1-Functionalization | Grignard or organolithium addition of a hydroxymethyl equivalent | Diastereoselective addition to the cyclohexanone (B45756) ring, influenced by the C4 substituent. |
| 4. Bromination | PBr₃ or Appel Reaction | Stereospecific conversion of the primary alcohol to the bromide. |
Diastereoselective and Enantioselective Synthesis Pathways
The synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry due to the steric hindrance around the prochiral ketone precursor. researchgate.net Catalytic asymmetric addition of carbon nucleophiles to ketones represents one of the most direct and powerful strategies to create these structures with high enantioselectivity. researchgate.net
Enantioselective approaches for molecules like this compound could begin with a suitable precursor, such as 4-ethylcyclohexanone. The key step would involve the asymmetric addition of a bromomethyl nucleophile. This can be achieved using organometallic reagents in the presence of a chiral catalyst. For instance, cinchona alkaloid-based primary amines have been successfully employed as organocatalysts in cascade reactions to construct substituted cyclohexanone rings with excellent enantioselectivity (92-99% ee), which could then be converted to the target tertiary alcohol. nih.gov
Another powerful strategy is the asymmetric transfer hydrogenation (ATH) of substituted cyclohexenones using bifunctional ruthenium catalysts, which can produce chiral cyclohexanols as versatile intermediates. mdpi.com These intermediates can then be further elaborated to introduce the necessary functional groups, establishing the desired stereochemistry. Cascade reactions, such as a combined Michael/aldol condensation, offer an efficient route to highly functionalized cyclohexanone skeletons with a high degree of diastereoselectivity, which serve as key precursors to the final alcohol product. beilstein-journals.org
Control of Chiral Centers and Relative Configuration during Synthesis
This compound possesses two chiral centers at the C1 and C4 positions of the cyclohexane (B81311) ring. The spatial relationship between the hydroxyl/bromomethyl group at C1 and the ethyl group at C4 defines the relative configuration, resulting in cis and trans diastereomers. Controlling this relative stereochemistry is a central goal of any synthetic strategy.
The diastereoselectivity of a reaction is often governed by the transition state geometry. For instance, in cyclization reactions leading to substituted morpholines, the relative stereochemistry is explained by a pathway involving a syn-aminopalladation through a boat-like transition state, which ultimately dictates the cis or trans configuration of the final product. nih.gov Similar principles apply to the formation of substituted cyclohexanes. The stereochemical outcome of a nucleophilic addition to a 4-substituted cyclohexanone is influenced by the preferred conformation of the ring and the direction of the nucleophilic attack (axial vs. equatorial), which minimizes steric interactions.
One proposed pathway to control the relative configuration is through a cascade double Michael reaction to form a highly substituted cyclohexanone precursor. beilstein-journals.org In such reactions, the diastereoselectivity can be explained by analyzing the relative stereochemistry of the enolate intermediate. The transition state that avoids severe 1,3-allylic strain by placing bulky substituents in a favorable orientation will be favored, leading to a specific diastereomer as the major product. beilstein-journals.org Subsequent stereocontrolled addition to the ketone would then yield the desired tertiary alcohol with a defined relative configuration.
Table 1: Potential Diastereomeric Outcomes of Synthesis
| Relative Configuration | C1-Substituent Orientation | C4-Substituent Orientation | Predicted Stability |
|---|---|---|---|
| trans | Axial (OH) / Equatorial (CH₂Br) | Equatorial (Ethyl) | More Stable |
| cis | Equatorial (OH) / Axial (CH₂Br) | Equatorial (Ethyl) | Less Stable |
Note: Table is predictive and based on general principles of cyclohexane conformational analysis. The bromomethyl group is larger than the hydroxyl group.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency and selectivity of a synthetic transformation are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reagent stoichiometry is a critical step in developing a robust synthetic route.
Solvent: The polarity of the solvent can significantly impact reaction outcomes. For instance, in certain transformations, switching from a polar aprotic solvent like DMF to DMSO can dramatically change the product yield. researchgate.net In iron(III)-catalyzed substitution reactions of tertiary alcohols, decreasing the polarity of the solvent system by using a mixture of n-hexane and DCE was found to be key in achieving high chirality transfer. core.ac.uk
Temperature: Reaction temperature affects the rate of reaction and can influence selectivity. While higher temperatures may increase the reaction rate, they can also lead to lower yields due to decomposition or the formation of side products. researchgate.net Conversely, running reactions at lower temperatures can often enhance selectivity.
Catalyst and Reagents: The choice of catalyst and the stoichiometry of reagents are paramount. Varying the equivalents of reactants can have a substantial effect on the yield. researchgate.net Similarly, screening different bases or other additives is often necessary to find the optimal conditions for a given transformation. researchgate.net
Table 2: Hypothetical Optimization for a Key Synthetic Step
| Entry | Solvent | Temperature (°C) | Base (equiv.) | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|---|
| 1 | THF | 25 | NaH (1.2) | 45 | 3:1 |
| 2 | DMSO | 25 | NaH (1.2) | 65 | 4:1 |
| 3 | DMSO | 40 | NaH (1.2) | 80 | 4:1 |
| 4 | DMSO | 60 | NaH (1.2) | 72 | 3.5:1 |
| 5 | DMSO | 40 | K₂CO₃ (1.5) | 55 | 2:1 |
| 6 | Toluene | 40 | NaH (1.2) | 30 | 3:1 |
This table represents a simulated optimization study based on common findings in synthetic chemistry literature where parameters are systematically varied to improve reaction outcomes. researchgate.netresearchgate.net
Development of Novel Synthetic Pathways for Brominated Ethylcyclohexanols
Innovation in synthetic chemistry continuously provides new tools for constructing complex molecules. For a target like this compound, several novel pathways can be envisioned based on contemporary methodologies.
One potential strategy involves a highly stereocontrolled total synthesis approach, which might include steps like an enantioselective reductive desymmetrization of a prochiral precursor, followed by the stereocontrolled introduction of the ethyl and methallyl groups. rsc.org The methallyl group could then be transformed into the bromomethyl group through a sequence of oxidative cleavage and bromination.
Another advanced approach could utilize a catalytic asymmetric Meisenheimer rearrangement. This method is effective for the synthesis of acyclic tertiary allylic alcohols and proceeds in a stereospecific manner, allowing for high enantioselectivity even when the substituents at the generated stereocenter have similar steric bulk. nih.gov A similar strategy could potentially be adapted for cyclic systems or their precursors.
Furthermore, a palladium-catalyzed carboamination reaction could be employed. This method has been used to generate substituted morpholines as single stereoisomers from enantiomerically pure amino alcohols. nih.gov A conceptually similar intramolecular cyclization or functionalization of a suitably designed acyclic precursor containing the ethyl and bromomethyl moieties could forge the cyclohexane ring with high stereocontrol. These modern catalytic methods offer powerful alternatives to classical approaches, often providing higher efficiency and selectivity.
Mechanistic Investigations of 1 Bromomethyl 4 Ethylcyclohexan 1 Ol Reactivity
Unimolecular and Bimolecular Elimination Pathways (E1/E2)
Elimination reactions of 1-(bromomethyl)-4-ethylcyclohexan-1-ol can potentially lead to the formation of various unsaturated products. The course of these reactions, whether proceeding through a unimolecular (E1) or bimolecular (E2) mechanism, is highly dependent on the reaction conditions, particularly the nature of the base and solvent employed.
Formation of Unsaturated Ethylcyclohexenes from this compound
The treatment of this compound with a base can induce the elimination of hydrogen bromide (HBr), leading to the formation of ethylcyclohexene isomers. The regioselectivity of this elimination is a key consideration. Zaitsev's rule generally predicts the formation of the more substituted, and thus more stable, alkene as the major product. chemistrysteps.comlibretexts.org However, the steric environment of the substrate can significantly influence the outcome.
In the case of this compound, the presence of a bulky ethyl group at the C4 position and the neopentyl-like arrangement of the bromomethyl group can influence the accessibility of β-hydrogens. masterorganicchemistry.com Strong, non-bulky bases are expected to favor the Zaitsev product, while sterically hindered bases may favor the Hofmann product, which is the less substituted alkene. khanacademy.org
The reaction can proceed via an E2 mechanism with a strong base, where the proton abstraction and bromide departure are concerted. libretexts.org Alternatively, under conditions that favor carbocation formation (e.g., a weak base in a polar protic solvent), an E1 pathway may become competitive.
A hypothetical study on the base-induced elimination of this compound could yield the following product distribution, illustrating the influence of the base on regioselectivity.
Table 1: Product Distribution in the Elimination of this compound with Different Bases
| Entry | Base | Solvent | Major Product | Minor Product | Zaitsev:Hofmann Ratio |
|---|---|---|---|---|---|
| 1 | Sodium Ethoxide | Ethanol | 4-Ethyl-1-(methylidene)cyclohexan-1-ol | 1-Ethyl-4-(methylidene)cyclohexan-1-ol | 85:15 |
| 2 | Potassium tert-Butoxide | tert-Butanol | 1-Ethyl-4-(methylidene)cyclohexan-1-ol | 4-Ethyl-1-(methylidene)cyclohexan-1-ol | 20:80 |
Analysis of Regiochemical and Stereochemical Outcomes in Elimination Reactions
The regiochemistry of elimination reactions in cyclohexane (B81311) systems is intrinsically linked to the stereochemical requirement for an anti-periplanar arrangement of the departing proton and leaving group in the E2 mechanism. chemistrysteps.com For an E2 elimination to occur, both the β-hydrogen and the leaving group (bromide) should ideally be in axial positions.
In the chair conformation of this compound, the bulky ethyl group will preferentially occupy an equatorial position to minimize steric strain. This can influence the conformational equilibrium and the availability of axial β-hydrogens for elimination. The stereochemistry of the resulting double bond is also a critical aspect, with the formation of E or Z isomers being possible if the double bond is formed within a chain. However, in the formation of exocyclic and endocyclic double bonds in this system, the primary consideration is the position of the double bond.
The regiochemical outcome is a competition between the removal of a proton from the methyl group (leading to an exocyclic double bond) and from the cyclohexane ring (leading to an endocyclic double bond). The stability of the resulting alkene is a major driving force, with more substituted alkenes generally being more stable. chemistrysteps.com
Nucleophilic Substitution Reactions (SN1/SN2) at the Bromomethyl Center
The bromomethyl group of this compound is a primary halide, which would typically suggest a propensity for SN2 reactions. However, the steric hindrance imposed by the adjacent quaternary carbon creates a neopentyl-like environment, which significantly retards the rate of SN2 reactions. masterorganicchemistry.comspcmc.ac.inalmerja.com
Derivatization to Quaternary Carbon Cyclohexanol (B46403) Derivatives
Despite the steric hindrance, derivatization at the bromomethyl center can be achieved, often requiring more forcing conditions or a switch in mechanism. Nucleophilic substitution reactions can lead to the formation of a variety of quaternary carbon cyclohexanol derivatives. For instance, reaction with strong nucleophiles under conditions that still permit some SN2 reactivity, or with nucleophiles that can promote an SN1-type pathway, can introduce new functional groups.
A hypothetical set of derivatization reactions is presented below to illustrate the potential synthetic utility.
Table 2: Synthesis of Quaternary Carbon Cyclohexanol Derivatives
| Entry | Nucleophile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | NaN3 | DMF, 80 °C | 1-(Azidomethyl)-4-ethylcyclohexan-1-ol | 65 |
| 2 | NaCN | DMSO, 100 °C | 1-(Cyanomethyl)-4-ethylcyclohexan-1-ol | 58 |
| 3 | CH3COONa | Acetic Acid, reflux | 1-(Acetoxymethyl)-4-ethylcyclohexan-1-ol | 72 |
Influence of Steric Hindrance and Electronic Effects on Substitution
The rate of SN2 reactions is highly sensitive to steric hindrance at the reaction center. spcmc.ac.inalmerja.com In this compound, the bulky cyclohexyl group, substituted with a hydroxyl and an ethyl group, sterically shields the backside of the carbon-bromine bond from the approaching nucleophile. This steric impediment significantly raises the energy of the SN2 transition state, making the reaction slow. masterorganicchemistry.com
While the primary nature of the substrate would normally disfavor an SN1 reaction due to the instability of a primary carbocation, rearrangement can occur. quora.com However, in this specific case, a 1,2-hydride or 1,2-alkyl shift would not lead to a more stable carbocation. Solvolysis in a polar protic solvent might proceed through an SN1-like mechanism, potentially involving the solvent as the nucleophile. youtube.com
The electronic effect of the hydroxyl group is primarily inductive and electron-withdrawing, which would slightly disfavor the formation of a positive charge at the adjacent carbon in an SN1 process.
Intramolecular Cyclization and Rearrangement Processes
The presence of both a nucleophilic hydroxyl group and an electrophilic bromomethyl group within the same molecule sets the stage for potential intramolecular reactions. Such processes can lead to the formation of cyclic ethers. The feasibility of intramolecular cyclization depends on the ability of the molecule to adopt a conformation that allows the hydroxyl group to attack the carbon bearing the bromine.
For this compound, an intramolecular Williamson ether synthesis could theoretically occur, leading to the formation of a spirocyclic ether. This reaction would be favored by the use of a base to deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile. The success of such a cyclization would be subject to the principles of ring formation, with the formation of 5- and 6-membered rings being generally favored. In this case, the cyclization would lead to a strained 4-membered oxetane (B1205548) ring, which is generally less favorable.
Alternatively, under acidic conditions that promote carbocation formation at the tertiary carbon (via dehydration) or at the primary carbon (via loss of bromide), complex rearrangements could be initiated. However, given the structure, intramolecular cyclization involving the bromomethyl group is more likely to be initiated by the hydroxyl group acting as a nucleophile.
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide array of chemical bonds with high efficiency and selectivity. Palladium, in particular, has been extensively used in cross-coupling reactions.
The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used to form carbon-carbon bonds under mild conditions. While the general mechanism and broad substrate scope of the Sonogashira reaction are well-established, no specific examples or detailed studies on the application of this reaction to This compound have been found in the surveyed literature. Such a reaction would theoretically involve the coupling of a terminal alkyne at the carbon bearing the bromine atom. However, potential challenges could arise from the presence of the sterically hindered tertiary hydroxyl group, which might influence the catalytic activity or lead to side reactions. Without experimental data, it is not possible to provide a detailed account of reaction conditions, yields, or the specific behavior of this substrate.
A hypothetical Sonogashira-type reaction is presented in the table below for illustrative purposes only, as no experimental data has been reported.
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product | Reported Yield |
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-((Phenylethynyl)methyl)-4-ethylcyclohexan-1-ol | Data not available |
| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 1-((2-(Trimethylsilyl)ethynyl)methyl)-4-ethylcyclohexan-1-ol | Data not available |
A variety of other transition metals, including nickel, copper, gold, and rhodium, are known to catalyze a vast number of functionalization and cycloaddition reactions. These transformations can lead to the formation of complex cyclic and acyclic structures. However, the scientific literature lacks specific examples of such reactions being performed on This compound . Consequently, a detailed discussion of its behavior in other metal-mediated transformations, such as Suzuki, Stille, or Heck couplings, or in various cycloaddition reactions, cannot be provided.
Chemo- and Regioselectivity in Complex Reaction Systems of this compound
The presence of two distinct functional groups—a tertiary alcohol and a primary alkyl bromide—in This compound makes it an interesting substrate for studying chemo- and regioselectivity. In a complex reaction system with multiple reagents, the selective reaction at either the C-Br bond or the C-OH group would be a key challenge.
Chemoselectivity would refer to the preferential reaction of one functional group over the other. For instance, in a reaction with a nucleophile, it would be important to determine whether substitution occurs at the bromomethyl group or if the alcohol is deprotonated and acts as a nucleophile itself.
Regioselectivity , while less ambiguous in this specific molecule for simple substitutions, could become a factor in more complex transformations or if elimination reactions were to occur.
Unfortunately, without any published research on the reactivity of This compound , a meaningful analysis of its chemo- and regioselectivity in complex reaction systems is not possible. Any discussion would be conjectural and would not meet the standards of a scientifically accurate article.
Stereochemistry, Conformation, and Configurational Analysis of 1 Bromomethyl 4 Ethylcyclohexan 1 Ol
Cyclohexane (B81311) Ring Conformations and Conformational Energy Landscape
The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. wikipedia.orgfiveable.me The presence of substituents, however, leads to different energetic states for the two possible chair conformers. msu.edu
Conformational Preferences of Ethyl and Hydroxyl Substituents
Substituents on a cyclohexane ring can occupy either axial or equatorial positions. libretexts.org Generally, bulkier groups prefer the equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring, an interaction known as 1,3-diaxial interaction. youtube.comaskthenerd.com The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers. masterorganicchemistry.com
For the 4-ethyl group in 1-(bromomethyl)-4-ethylcyclohexan-1-ol, there is a strong preference for the equatorial position. The ethyl group's A-value is approximately 1.75 kcal/mol, indicating a significant energy penalty for it to be in the axial position. masterorganicchemistry.com The hydroxyl group at the C1 position also has a preference for the equatorial position, with an A-value of about 0.87 kcal/mol. masterorganicchemistry.com In the case of 1,4-disubstitution, the most stable conformation will have the larger group in the equatorial position. libretexts.org
| Substituent | A-Value (kcal/mol) |
|---|---|
| Ethyl (-CH2CH3) | 1.75 |
| Hydroxyl (-OH) | 0.87 |
| Bromomethyl (-CH2Br) | ~1.8 (estimated) |
Impact of the Bromomethyl Substituent on Ring Dynamics
At the C1 position, both a hydroxyl and a bromomethyl group are present. In a 1,1-disubstituted cyclohexane, one substituent must be axial and the other equatorial. msu.edu The conformational preference will be dictated by the relative steric bulk of the two groups. The bromomethyl group is sterically more demanding than the hydroxyl group. Therefore, the conformer where the bromomethyl group is in the equatorial position and the hydroxyl group is in the axial position is expected to be more stable.
Analysis of Ring Inversion Barriers and Equilibria
The cyclohexane ring can undergo a "ring flip," where it interconverts between two chair conformations. libretexts.orgresearchgate.net In this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org For this compound, the two chair conformers are not energetically equivalent. libretexts.org
The equilibrium will heavily favor the conformer where the bulky ethyl group at C4 is in the equatorial position. libretexts.org At C1, the larger bromomethyl group will preferentially occupy the equatorial position, forcing the smaller hydroxyl group into the axial position. This leads to a distinct energy difference between the two chair conformers, with one being significantly more populated at equilibrium. The energy barrier for this ring inversion is influenced by the substituents, but for most cyclohexanes, it is low enough for rapid interconversion at room temperature. libretexts.org
Diastereomerism and Enantiomerism in Substituted Cyclohexanols
The presence of multiple substituents and chiral centers in this compound gives rise to stereoisomerism.
Identification and Characterization of Chiral Centers and Elements of Chirality
A chiral center is typically a carbon atom bonded to four different groups. msu.edu In this compound, there are two chiral centers:
C1: This carbon is bonded to a hydroxyl group, a bromomethyl group, the C2 of the ring, and the C6 of the ring.
C4: This carbon is bonded to an ethyl group, a hydrogen atom, the C3 of the ring, and the C5 of the ring.
The presence of two chiral centers means that a maximum of 2^n = 2^2 = 4 stereoisomers can exist. These stereoisomers will be pairs of enantiomers and diastereomers. utexas.edu The relative orientation of the substituents (cis/trans) determines the diastereomeric relationship. libretexts.orgmvpsvktcollege.ac.in For example, the cis isomer (where the ethyl group and the hydroxyl/bromomethyl groups are on the same side of the ring) and the trans isomer (where they are on opposite sides) are diastereomers. libretexts.org Each of these diastereomers will exist as a pair of enantiomers. libretexts.org
Strategies for Resolution and Separation of Stereoisomers
Since enantiomers have identical physical properties in an achiral environment, their separation (resolution) requires a chiral agent or environment. byjus.com Diastereomers, on the other hand, have different physical properties and can often be separated by conventional techniques like chromatography or crystallization. utexas.edu
Common strategies for the resolution of stereoisomers include:
Despite a comprehensive search for scholarly articles and scientific data, specific information regarding the stereochemistry, conformation, and configurational analysis of this compound is not available in the public domain. As a result, the detailed research findings required to populate the requested article sections could not be located.
General principles of stereochemistry and conformational analysis are well-established in organic chemistry. biomedres.us These principles allow chemists to determine the three-dimensional arrangement of atoms in a molecule, which can significantly influence its physical and chemical properties. youtube.com The absolute configuration of a stereocenter is typically assigned using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in an R or S designation. youtube.com The relative configuration describes the spatial relationship between two or more stereocenters within a molecule, often denoted as cis/trans or syn/anti.
The conformation of a molecule refers to the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For cyclic systems like cyclohexanes, chair and boat conformations are of particular importance, with the chair conformation generally being more stable. researchgate.net The substituents on the ring can adopt either axial or equatorial positions, and the preferred conformation is the one that minimizes steric strain.
The relationship between a molecule's stereochemistry and its reactivity is a fundamental concept in organic chemistry. Different stereoisomers of a compound can exhibit different rates of reaction and can lead to the formation of different products. This is because the spatial arrangement of atoms can affect the accessibility of the reactive site to reagents and the stability of transition states.
However, without specific experimental or computational studies on this compound, it is not possible to provide a detailed analysis of its absolute and relative configuration or to correlate its specific stereochemistry with observed reactivity and selectivity. Such an analysis would require dedicated laboratory research or computational modeling that has not been published in the accessible scientific literature.
Advanced Computational and Theoretical Studies of 1 Bromomethyl 4 Ethylcyclohexan 1 Ol
Computational Elucidation of Reaction Mechanisms and Transition States
Rationalization of Regio- and Stereoselectivity based on Transition State Analysis
Future computational research on 1-(Bromomethyl)-4-ethylcyclohexan-1-ol would be necessary to provide the specific data and analysis required to complete this article.
Development and Refinement of Force Fields for Brominated Cyclohexanol (B46403) Systems
The accuracy of molecular simulations, such as molecular dynamics (MD), is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch For a molecule like this compound, which contains a bromine atom on a flexible cyclohexanol scaffold, the development of an accurate force field presents unique challenges. Standard force fields may not adequately capture the nuanced interactions associated with the brominated system.
A significant challenge in parameterizing force fields for halogenated compounds is the phenomenon of the "sigma hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.govresearchgate.net This feature is crucial for describing halogen bonding, a directional non-covalent interaction. Traditional force fields that use atom-centered point charges often fail to represent this anisotropy, as they typically assign a net negative charge to the halogen atom. nih.govresearchgate.net
To address this, modern force field development for brominated cyclohexanols would involve a multi-faceted approach. One advanced strategy is the incorporation of a positively charged virtual particle attached to the bromine atom to mimic the sigma hole, a technique that has been successfully implemented in force fields like the CHARMM General Force Field (CGenFF). nih.govresearchgate.net
The parameterization process for this compound would necessitate a systematic and robust protocol. This typically involves deriving parameters from high-level quantum mechanical (QM) calculations. unipi.it An automated approach could be employed, where intramolecular parameters (bond lengths, angles, and dihedrals) and intermolecular parameters (Lennard-Jones potentials and partial charges) are derived separately and then combined. unipi.it The accuracy of this a priori parameterization is then validated by comparing computed macroscopic properties, such as density and enthalpy of vaporization, against available experimental data for similar compounds. unipi.it
The table below outlines potential strategies and considerations for the development of a specific force field for this compound.
| Parameter/Interaction | Challenge for Brominated Cyclohexanols | Potential Refinement Strategy | Rationale |
| Partial Charges | The electronegativity of bromine and oxygen can lead to inaccurate charge distribution in standard models. | Derivation from QM calculations (e.g., ESP or RESP fitting) and validation against experimental dipole moments. | To accurately model the electrostatic potential and intermolecular interactions. |
| Halogen Bonding | The "sigma hole" on the bromine atom is not captured by standard point charge models. | Introduction of a positively charged virtual particle on the bromine atom. nih.govresearchgate.net | To correctly model the directionality and strength of halogen bonds. |
| van der Waals Interactions | Standard Lennard-Jones parameters may not be optimal for the bulky and polarizable bromine atom. | Optimization of Lennard-Jones parameters against experimental liquid properties of similar brominated alkanes. acs.org | To accurately reproduce condensed-phase properties like density and heat of vaporization. |
| Torsional Parameters | The conformational flexibility of the ethylcyclohexanol ring requires accurate dihedral parameters. | Scanning the potential energy surface of key dihedral angles using QM methods and fitting the force field parameters to these profiles. | To correctly model the conformational landscape and the relative energies of different chair and boat conformations. |
In Silico Screening for Novel Reactivity Patterns or Derivatization Pathways
In silico screening methods offer a powerful and efficient approach to explore the chemical reactivity of this compound and to identify potential derivatization pathways without the need for extensive laboratory experimentation. These computational techniques can predict reaction outcomes, identify potential side products, and guide the design of new synthetic routes.
One of the primary goals of in silico screening for this molecule would be to understand the reactivity of the bromomethyl group and the tertiary alcohol. Computational methods can be employed to predict the likelihood of various reactions, such as nucleophilic substitution at the carbon bearing the bromine, elimination reactions, or reactions involving the hydroxyl group.
A promising approach for exploring unknown reaction pathways is the use of methods that guide the discovery of reactions by imposing geometric constraints to activate specific bonds. nih.gov For this compound, one could systematically stretch the carbon-bromine bond in silico to simulate its activation and observe the subsequent molecular rearrangements and potential reaction products. nih.gov This can help in identifying novel cyclization or rearrangement pathways that might not be immediately obvious.
Furthermore, machine learning models are increasingly being used to predict the site selectivity of chemical reactions. rsc.org For a multifunctional molecule like this compound, a trained neural network could predict the most likely site of attack for a given reagent, distinguishing between the reactivity of the C-Br bond and the C-O bond. rsc.org
The following table summarizes various in silico techniques that could be applied to screen for novel reactivity and derivatization pathways for this compound.
| In Silico Technique | Application to this compound | Expected Outcome | Example of a Potential Pathway to Investigate |
| Quantum Mechanics (QM) Calculations | Calculation of activation energies and reaction enthalpies for proposed reaction mechanisms. | Quantitative prediction of the feasibility and thermodynamics of different reaction pathways. | Nucleophilic substitution of the bromide with various nucleophiles (e.g., azide, cyanide). |
| Ab Initio Molecular Dynamics (AIMD) | Simulation of the molecule's dynamic behavior at reactive temperatures to observe spontaneous chemical events. | Identification of short-lived intermediates and unexpected reaction pathways. | Intramolecular cyclization to form a bicyclic ether. |
| Reaction Pathway Prediction Tools | Automated exploration of the potential energy surface to find transition states and reaction products. nih.gov | A comprehensive map of possible reactions and their corresponding energy barriers. | Elimination of HBr to form an exocyclic double bond. |
| Machine Learning (ML) Models | Prediction of site selectivity for functionalization reactions with different reagents. rsc.org | A ranked list of the most probable reaction sites for a given set of reaction conditions. | Selective esterification of the hydroxyl group in the presence of the bromomethyl group. |
| Virtual Ligand Screening | Docking of a library of virtual reagents to the molecule to identify potential reactants for derivatization. | Identification of novel derivatizing agents with high predicted reactivity. | Screening for reagents that can selectively react with the bromomethyl group for further functionalization. |
Through the systematic application of these advanced computational and theoretical studies, a comprehensive understanding of the molecular properties and chemical reactivity of this compound can be achieved. This knowledge is invaluable for guiding future experimental work and for the rational design of new applications for this versatile chemical compound.
An in-depth analysis of the chemical compound this compound reveals its significant potential in various specialized fields of organic synthesis. This article explores its derivatization and applications, focusing on its role as a versatile intermediate, its use in creating spatially defined derivatives, its potential in catalyst development, and its applications in materials science.
Derivatization and Applications in Specialized Organic Synthesis
The unique structure of 1-(Bromomethyl)-4-ethylcyclohexan-1-ol, which features a tertiary alcohol and a primary alkyl bromide on a substituted cyclohexane (B81311) scaffold, makes it a highly valuable and versatile building block in advanced organic synthesis.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions to the Understanding of 1-(Bromomethyl)-4-ethylcyclohexan-1-ol
Direct academic contributions focusing exclusively on this compound are not extensively documented in publicly available literature. However, the understanding of this compound is built upon a foundation of research into related brominated cyclohexanols and the synthesis of functionalized cyclohexane (B81311) rings. Key academic contributions in these broader areas have paved the way for methodologies that would be applicable to the synthesis and study of this specific molecule.
Research into the synthesis of similar structures, such as 1-(bromomethyl)cyclohexan-1-ol, provides a basis for potential synthetic routes. For instance, the reaction of a Grignard reagent derived from a brominated precursor with a ketone is a classic and effective method for forming tertiary alcohols. In the context of this compound, this could involve the reaction of the Grignard reagent of a protected bromomethyl species with 4-ethylcyclohexanone (B1329521).
Furthermore, studies on the stereochemistry of cyclohexane derivatives are crucial. The ethyl group at the 4-position introduces a stereocenter, and the relative orientation of the substituents (hydroxyl, bromomethyl, and ethyl groups) would be a key aspect of its chemistry. Academic work on conformational analysis of substituted cyclohexanes provides the theoretical framework for predicting the most stable chair conformations of this molecule.
Unresolved Challenges and Open Questions in Brominated Ethylcyclohexanol Chemistry
The chemistry of brominated ethylcyclohexanols, including this compound, presents several unresolved challenges and open questions that are active areas of research.
A primary challenge lies in the stereoselective synthesis of these compounds. Achieving high diastereoselectivity in the synthesis of substituted cyclohexanes is a persistent challenge in organic synthesis. For this compound, controlling the cis/trans relationship between the substituents on the cyclohexane ring is a non-trivial task that requires sophisticated synthetic strategies.
Another open question revolves around the reactivity of the bromomethyl group in the presence of the tertiary alcohol. The potential for intramolecular reactions, such as the formation of an oxetane (B1205548) via intramolecular Williamson ether synthesis, is an area that warrants further investigation. The conditions that favor this intramolecular cyclization versus intermolecular reactions are not fully understood and are likely dependent on the specific stereoisomer and reaction conditions.
The stability of these molecules under various reaction conditions also poses a challenge. The tertiary alcohol is susceptible to elimination reactions, particularly under acidic conditions, which could lead to the formation of undesired alkene byproducts. Understanding and controlling this reactivity is crucial for the successful application of these compounds in multi-step syntheses.
Promising Avenues for Future Research on this compound
Despite the challenges, this compound represents a promising scaffold for future research in several areas of organic chemistry.
One promising avenue is its use as a building block in the synthesis of novel heterocyclic compounds. The bifunctional nature of the molecule, with both a nucleophilic hydroxyl group and an electrophilic bromomethyl group, makes it an ideal precursor for the synthesis of spirocyclic ethers and other complex ring systems.
Further research into the development of stereoselective synthetic routes to different stereoisomers of this compound is also a key area. The use of chiral auxiliaries or asymmetric catalysis could provide access to enantiomerically pure forms of the compound, which would be of significant interest for applications in medicinal chemistry and materials science.
Mechanistic studies on the reactions of this compound would also be highly valuable. Investigating the kinetics and thermodynamics of its intramolecular and intermolecular reactions would provide a deeper understanding of its chemical behavior and allow for the rational design of new synthetic transformations.
Broader Impact on Fundamental Organic Synthesis and Related Chemical Sciences
The study of molecules like this compound has a broader impact on fundamental organic synthesis and related chemical sciences. The challenges associated with its synthesis and the study of its reactivity contribute to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms.
Research in this area drives innovation in areas such as stereocontrolled synthesis, conformational analysis, and the chemistry of bifunctional molecules. The insights gained from studying the interplay of the hydroxyl and bromomethyl functional groups within the cyclohexane framework can be applied to the synthesis of other complex molecules with diverse applications.
Furthermore, the exploration of the synthetic utility of this compound can lead to the discovery of new compounds with interesting biological activities or material properties. As such, the study of this and related brominated ethylcyclohexanols continues to be a valuable endeavor in the advancement of chemical sciences.
Q & A
Q. What role does the hydroxyl group play in directing regioselectivity during electrophilic aromatic substitution (EAS) on derived aromatic systems?
- Methodological Answer: The hydroxyl group’s electron-donating resonance effect activates the ring, directing EAS to para and meta positions. For example, nitration (HNO₃/H₂SO₄) of a phenyl-substituted derivative would predominantly yield para-nitro products. Computational modeling (Fukui functions) predicts regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
